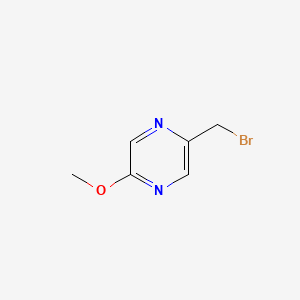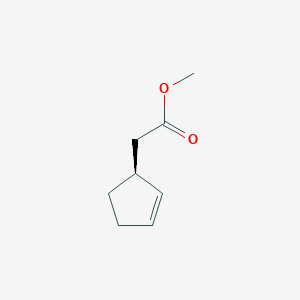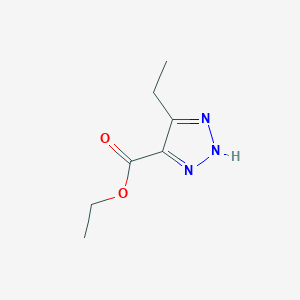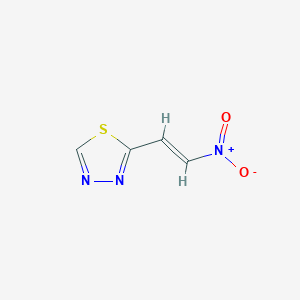
2-(2-Nitrovinyl)-1,3,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Nitrovinyl)-1,3,4-thiadiazole is an organic compound characterized by the presence of a nitrovinyl group attached to a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Nitrovinyl)-1,3,4-thiadiazole typically involves the reaction of 2-amino-1,3,4-thiadiazole with nitroethene. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the nitrovinyl group. The reaction conditions often include moderate temperatures (around 50-70°C) and solvents like ethanol or methanol to dissolve the reactants and promote the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of nitro-substituted thiadiazole derivatives.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrovinyl group can be replaced by other functional groups. Common reagents for these reactions include nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride; reactions are usually performed in ethanol or methanol at room temperature.
Substitution: Amines, thiols; reactions often require mild heating and solvents like dichloromethane or acetonitrile.
Major Products:
Oxidation: Nitro-substituted thiadiazole derivatives.
Reduction: Amino-substituted thiadiazole derivatives.
Substitution: Various substituted thiadiazole compounds depending on the nucleophile used.
科学的研究の応用
2-(2-Nitrovinyl)-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a candidate for drug development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals targeting specific diseases.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.
作用機序
The mechanism by which 2-(2-Nitrovinyl)-1,3,4-thiadiazole exerts its effects involves interactions with various molecular targets. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in the modulation of cellular pathways, influencing processes like cell proliferation and apoptosis.
類似化合物との比較
2-(2-Nitrovinyl)-1,3,4-oxadiazole: Similar structure but with an oxadiazole ring instead of a thiadiazole ring.
2-(2-Nitrovinyl)-1,3,4-triazole: Contains a triazole ring, offering different chemical properties and reactivity.
2-(2-Nitrovinyl)-1,3,4-thiazole: Similar to thiadiazole but with a thiazole ring, which can influence its biological activity and chemical behavior.
Uniqueness: 2-(2-Nitrovinyl)-1,3,4-thiadiazole is unique due to the presence of both a nitrovinyl group and a thiadiazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications. The thiadiazole ring contributes to the compound’s stability and ability to participate in diverse chemical reactions, while the nitrovinyl group provides a site for further functionalization and interaction with biological targets.
特性
分子式 |
C4H3N3O2S |
|---|---|
分子量 |
157.15 g/mol |
IUPAC名 |
2-[(E)-2-nitroethenyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C4H3N3O2S/c8-7(9)2-1-4-6-5-3-10-4/h1-3H/b2-1+ |
InChIキー |
KRBDGWFFTIGWDQ-OWOJBTEDSA-N |
異性体SMILES |
C1=NN=C(S1)/C=C/[N+](=O)[O-] |
正規SMILES |
C1=NN=C(S1)C=C[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



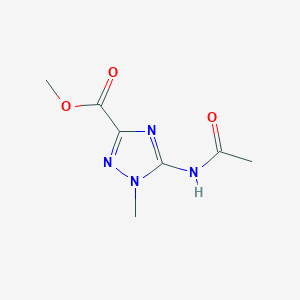

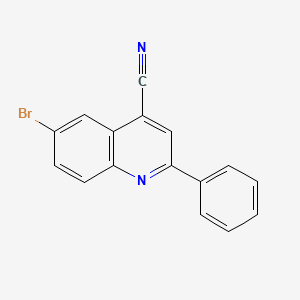
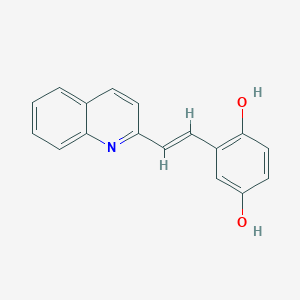
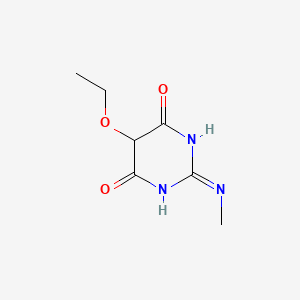
![(3S,7R)-3-Methyl-2-(thiophen-3-ylmethyl)octahydropyrrolo[1,2-a]pyrazin-7-ol](/img/structure/B13106248.png)
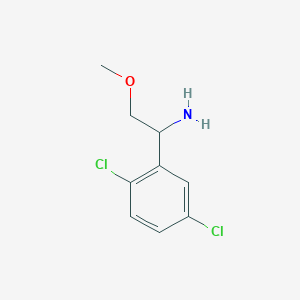
![Methyl 4-acetylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13106263.png)
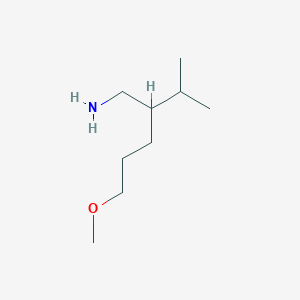
![(S)-6-Phenyl-3,10-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B13106272.png)
